molecular formula C14H14ClN B2587514 (4-Chlorophenyl)(4-methylphenyl)methanamine CAS No. 1019462-07-7

(4-Chlorophenyl)(4-methylphenyl)methanamine

Cat. No.: B2587514
CAS No.: 1019462-07-7
M. Wt: 231.72
InChI Key: DKXNNYRMIUEUGE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of (4-Chlorophenyl)(p-tolyl)methanamine Similar compounds have been found to bind with high affinity to multiple receptors

Biochemical Pathways

The biochemical pathways affected by (4-Chlorophenyl)(p-tolyl)methanamine Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that (4-Chlorophenyl)(p-tolyl)methanamine may affect a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

The molecular and cellular effects of (4-Chlorophenyl)(p-tolyl)methanamine Similar compounds have shown a range of biological activities, suggesting that (4-chlorophenyl)(p-tolyl)methanamine may have diverse molecular and cellular effects .

Action Environment

The action, efficacy, and stability of (4-Chlorophenyl)(p-tolyl)methanamine can be influenced by various environmental factors. For instance, similar compounds have been detected as microcontaminants in the marine environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-methylphenyl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(4-methylphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Hydroxyl, amino, alkoxy groups

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, secondary amines, tertiary amines, and various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)(4-methylphenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups on the phenyl rings enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

(4-chlorophenyl)-(4-methylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9,14H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXNNYRMIUEUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019462-07-7
Record name (4-chlorophenyl)(4-methylphenyl)methanamine
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